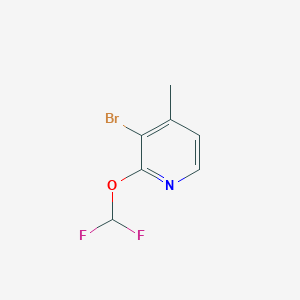

3-Bromo-2-difluoromethoxy-4-methylpyridine

Description

3-Bromo-2-difluoromethoxy-4-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a difluoromethoxy (-OCHF₂) group at position 2, and a methyl (-CH₃) substituent at position 2. This compound is structurally significant due to its electron-withdrawing substituents (Br and OCHF₂), which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-3-11-6(5(4)8)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHFOWKCJGJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-difluoromethoxy-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with diiodomethane to produce 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromo group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-difluoromethoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce 3-hydroxy-2-difluoromethoxy-4-methylpyridine .

Scientific Research Applications

3-Bromo-2-difluoromethoxy-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-difluoromethoxy-4-methylpyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which are typically studied in the context of specific research projects .

Comparison with Similar Compounds

Structural Analogues

The following structurally related pyridine derivatives are critical for comparative analysis (Table 1):

Table 1: Structural Comparison of Key Pyridine Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight | Key Functional Groups | Similarity Score* |

|---|---|---|---|---|

| 3-Bromo-2-difluoromethoxy-4-methylpyridine | Br (3), OCHF₂ (2), CH₃ (4) | ~260 (estimated) | Difluoromethoxy, Bromo, Methyl | N/A |

| 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | Br (3), OCH₃ (2), CF₃ (4) | 256.02 | Methoxy, Trifluoromethyl | 0.89 |

| 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol | Br (3,5), OH (2), CF₃ (4) | N/A | Bromo, Hydroxyl, Trifluoromethyl | 0.95 |

| 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine | Br (5), CH(OCH₃)₂ (2), OCH₃ (3) | N/A | Dimethoxymethyl, Methoxy | N/A |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

- Key Differences: Substituent Electronic Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) in the analog 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, leading to reduced electron density at the pyridine ring and altered reactivity in nucleophilic substitution reactions .

Physicochemical Properties

- Solubility : The difluoromethoxy group enhances lipophilicity compared to methoxy analogs, likely improving solubility in organic solvents (e.g., dioxane, THF) but reducing aqueous solubility. For example, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is provided as a stock solution in organic solvents for research use .

- Molecular Weight : Estimated at ~260 g/mol for the target compound, slightly higher than 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (256.02 g/mol) due to the difluoromethoxy group .

Biological Activity

3-Bromo-2-difluoromethoxy-4-methylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and difluoromethoxy groups, exhibits a range of pharmacological properties, including antimicrobial and anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C8H7BrF2N

- Molecular Weight : 236.05 g/mol

- Structural Features : The compound contains a pyridine ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position, along with a methyl group at the 4-position.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Notably, its effects have been observed in various cancer cell lines, including breast and colon cancer.

Table 2: Anticancer Activity Data

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, altering their integrity and function.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Modifications to the bromine or difluoromethoxy groups can significantly alter its potency:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane penetration.

- Difluoromethoxy Group : This group contributes to increased binding affinity to target proteins due to its electron-withdrawing properties.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Efficacy in Tumor Models : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Combination Therapy Studies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.